Acide 2,4,6-trihydroxybenzoïque
Vue d'ensemble
Description
2,4,6-Trihydroxybenzoic acid is a hydroxybenzoic acid.
Applications De Recherche Scientifique
Prévention et traitement du cancer
Le métabolite flavonoïde Acide 2,4,6-trihydroxybenzoïque (2,4,6-THBA) a été trouvé pour inhiber l'activité de la kinase cycline-dépendante (CDK) et la prolifération des cellules cancéreuses . Ce composé a montré un potentiel en tant qu'agent anti-prolifératif, suggérant un rôle dans la prévention du cancer . L'étude a démontré que le 2,4,6-THBA inhibait de manière dose-dépendante les CDK 1, 2 et 4 .
Caractérisation spectroscopique
L'this compound a été utilisé dans des études de caractérisation spectroscopique . Les structures moléculaires de l'this compound ont été caractérisées à l'aide de la caractérisation spectrale térahertz et Raman . Cette étude a fourni de riches informations sur les changements structurels des formes anhydre et hydratée de l'this compound dus à diverses interactions inter-moléculaires et intra-moléculaires .
Produits pharmaceutiques
L'this compound est utilisé dans l'industrie pharmaceutique . Cependant, les applications spécifiques dans ce domaine ne sont pas détaillées dans la source.
Produits agrochimiques
Ce composé est également utilisé dans le domaine des produits agrochimiques . Les applications exactes dans ce domaine ne sont pas précisées dans la source.
Domaines des teintures
L'this compound est utilisé dans les domaines des teintures . Les applications spécifiques dans ce domaine ne sont pas détaillées dans la source.
Mécanisme D'action
Target of Action
The primary target of 2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their activity is essential for cell proliferation .
Mode of Action
2,4,6-THBA interacts with CDKs in a dose-dependent manner, inhibiting the activity of CDKs 1, 2, and 4 . The compound’s interaction with these targets involves key amino acids, and the orientation of the functional groups on 2,4,6-THBA plays a role in this inhibition .
Biochemical Pathways
The inhibition of CDKs by 2,4,6-THBA affects the cell cycle, leading to the induction of CDK inhibitory proteins p21 Cip1 and p27 Kip1 . These proteins are critical regulators of the cell cycle, and their induction leads to cell cycle arrest, thereby inhibiting cell proliferation .
Pharmacokinetics
The cellular uptake of 2,4,6-THBA requires the expression of functional SLC5A8, a monocarboxylic acid transporter . This suggests that the bioavailability of 2,4,6-THBA is dependent on the presence of this transporter in cells .
Result of Action
The inhibition of CDKs and the induction of CDK inhibitory proteins by 2,4,6-THBA result in the inhibition of cell proliferation . This anti-proliferative effect suggests a potential role for 2,4,6-THBA in cancer prevention .
Analyse Biochimique
Biochemical Properties
2,4,6-Trihydroxybenzoic acid has been shown to inhibit Cyclin Dependent Kinase (CDK) activity and cancer cell proliferation . It dose-dependently inhibited CDKs 1, 2, and 4 . The structurally related compounds 3,4,5-trihydroxybenzoic acid and phloroglucinol did not show significant CDK inhibition, suggesting that the orientation of the functional groups and specific amino acid interactions may play a role in inhibition .
Cellular Effects
In cells expressing functional SLC5A8, a monocarboxylic acid transporter, 2,4,6-Trihydroxybenzoic acid induced CDK inhibitory proteins p21 Cip1 and p27 Kip1 and inhibited cell proliferation . This suggests that the flavonoid metabolite 2,4,6-Trihydroxybenzoic acid may mediate its effects through a CDK- and SLC5A8-dependent pathway contributing to the prevention of colorectal cancer .
Molecular Mechanism
The molecular mechanism of 2,4,6-Trihydroxybenzoic acid involves its ability to inhibit CDK activity. It interacts with key amino acids involved in these interactions . The cellular uptake of 2,4,6-Trihydroxybenzoic acid requires the expression of functional SLC5A8 .
Metabolic Pathways
2,4,6-Trihydroxybenzoic acid is a metabolite of flavonoids . The gut microbiota is capable of flavonoid biotransformation to generate bioactive metabolites including 2,4,6-Trihydroxybenzoic acid .
Activité Biologique
2,4,6-Trihydroxybenzoic acid (2,4,6-THBA) is a phenolic compound that has garnered attention for its potential biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of 2,4,6-THBA, focusing on its role as a Cyclin-Dependent Kinase (CDK) inhibitor, its effects on cancer cell proliferation, and its therapeutic implications.
2,4,6-THBA is classified as a hydroxybenzoic acid derivative. It has been identified as a metabolite of flavonoids and exhibits significant biological activity through various mechanisms:
- CDK Inhibition : 2,4,6-THBA has been shown to inhibit CDK1, CDK2, and CDK4 activity in vitro. The compound's inhibitory effects are dose-dependent, with an IC50 of 580 µM for CDK1, 262 µM for CDK2, and 403 µM for CDK4. Notably, it was most effective against CDK2 .
- Transport Mechanism : The uptake of 2,4,6-THBA into cells is facilitated by the SLC5A8 transporter. This transporter is crucial for the cellular absorption of monocarboxylic acids and is often dysregulated in cancer cells .
Anticancer Properties
Research indicates that 2,4,6-THBA may play a role in cancer prevention due to its ability to inhibit CDK activity. In a study involving human colorectal cancer (CRC) cell lines (HCT-116, HT-29, Caco-2), exposure to 2,4,6-THBA did not significantly reduce cell proliferation despite effective CDK inhibition. This lack of response was attributed to the absence of functional transporters in these cell lines .
Clinical Case Study: Rheumatic Fever
A historical case study documented the use of 2,4,6-THBA in treating rheumatic fever. A 15-year-old girl presented with symptoms following a sore throat. The treatment included administering 2,4,6-THBA as part of her management plan. While specific outcomes were not detailed in the study's abstract, it highlights the compound's potential therapeutic applications beyond oncology .
Research Findings and Data Tables
The following table summarizes key findings related to the biological activity of 2,4,6-THBA:
Propriétés
IUPAC Name |
2,4,6-trihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHWREHFNDMRPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058890 | |
Record name | Benzoic acid, 2,4,6-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
83-30-7 | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phloroglucinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,4,6-trihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2,4,6-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-trihydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,6-TRIHYDROXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NC0UQ5EMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 - 210 °C | |
Record name | 2,4,6-Trihydroxybenzoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029649 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.